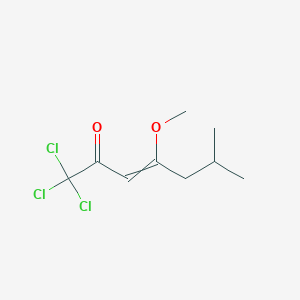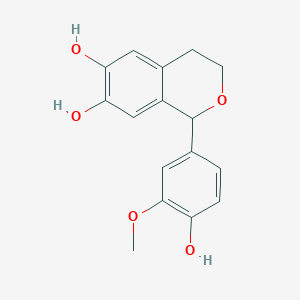
1H-2-Benzopyran-6,7-diol, 3,4-dihydro-1-(4-hydroxy-3-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-2-Benzopyran-6,7-diol, 3,4-dihydro-1-(4-hydroxy-3-methoxyphenyl)- is a complex organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products. This particular compound is characterized by its unique structure, which includes a benzopyran core with hydroxyl and methoxy functional groups.
Preparation Methods
The synthesis of 1H-2-Benzopyran-6,7-diol, 3,4-dihydro-1-(4-hydroxy-3-methoxyphenyl)- can be achieved through various synthetic routes One common method involves the cyclization of appropriate precursors under acidic or basic conditionsIndustrial production methods often involve multi-step synthesis processes that ensure high yield and purity of the final product .
Chemical Reactions Analysis
1H-2-Benzopyran-6,7-diol, 3,4-dihydro-1-(4-hydroxy-3-methoxyphenyl)- undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in various biochemical processes.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the benzopyran ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles
Scientific Research Applications
1H-2-Benzopyran-6,7-diol, 3,4-dihydro-1-(4-hydroxy-3-methoxyphenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a subject of interest in studies related to enzyme inhibition and receptor binding.
Medicine: Due to its potential therapeutic properties, it is investigated for its role in treating various diseases, including cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 1H-2-Benzopyran-6,7-diol, 3,4-dihydro-1-(4-hydroxy-3-methoxyphenyl)- involves its interaction with specific molecular targets. The hydroxyl and methoxy groups play a crucial role in binding to enzymes and receptors, modulating their activity. The compound can inhibit certain enzymes by forming stable complexes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and altering cellular responses .
Comparison with Similar Compounds
1H-2-Benzopyran-6,7-diol, 3,4-dihydro-1-(4-hydroxy-3-methoxyphenyl)- can be compared with other benzopyran derivatives such as:
1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-3-methyl-: This compound has a similar benzopyran core but differs in the position and type of functional groups.
2H-1-Benzopyran, 3,4-dihydro-: This compound lacks the hydroxyl and methoxy groups, resulting in different chemical and biological properties. The uniqueness of 1H-2-Benzopyran-6,7-diol, 3,4-dihydro-1-(4-hydroxy-3-methoxyphenyl)- lies in its specific functional groups, which confer distinct reactivity and biological activity.
Properties
CAS No. |
385444-85-9 |
|---|---|
Molecular Formula |
C16H16O5 |
Molecular Weight |
288.29 g/mol |
IUPAC Name |
1-(4-hydroxy-3-methoxyphenyl)-3,4-dihydro-1H-isochromene-6,7-diol |
InChI |
InChI=1S/C16H16O5/c1-20-15-7-10(2-3-12(15)17)16-11-8-14(19)13(18)6-9(11)4-5-21-16/h2-3,6-8,16-19H,4-5H2,1H3 |
InChI Key |
LVSSJKCTDCSHPX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3=CC(=C(C=C3CCO2)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(Benzyloxy)phenoxy]-6,7-dimethoxyquinoline](/img/structure/B14246816.png)



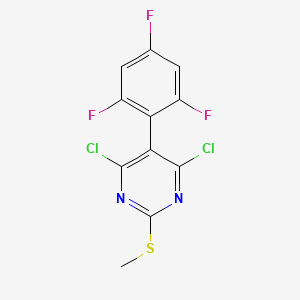
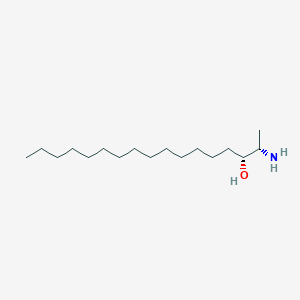
![Pyrimidine, 4,6-bis[4-(propylthio)[2,2'-bipyridin]-6-yl]-](/img/structure/B14246852.png)
![2-Propanol, 1,1,1,3,3,3-hexafluoro-2-[[(2-methoxyethyl)amino]methyl]-](/img/structure/B14246863.png)
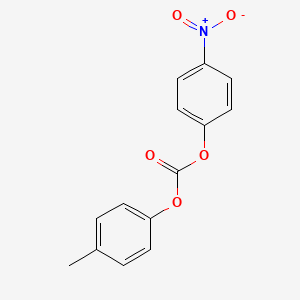
![N-[2-Hydroxy-3-(undecyloxy)propyl]-L-tryptophan](/img/structure/B14246877.png)

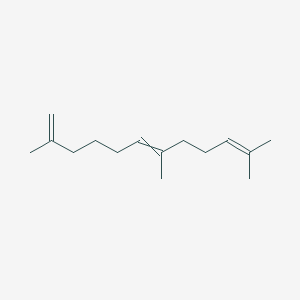
![Bis[4-(2-methylbutan-2-yl)phenyl]iodanium acetate](/img/structure/B14246889.png)
